molecular formula C26H22N4O3S2 B2526815 2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 1224011-32-8

2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2526815
CAS No.: 1224011-32-8
M. Wt: 502.61
InChI Key: QYWIPDVIAVHPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a sophisticated synthetic compound designed for advanced biochemical and pharmacological research. Its complex tricyclic core structure, featuring multiple nitrogen and sulfur heteroatoms, is characteristic of molecules that interact with ATP-binding sites in protein kinases. This suggests its primary research value lies in the investigation of kinase-mediated signaling pathways , such as the JAK/STAT pathway, which are critical in processes like immune response, cell proliferation, and apoptosis. The molecule's design, incorporating a benzyl group and a 4-ethoxyphenylacetamide moiety, is engineered to modulate potency and selectivity. Researchers utilize this compound as a chemical probe to study oncogenesis, inflammatory diseases, and to validate novel drug targets in high-throughput screening assays. This product is intended for use by trained research professionals in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S2/c1-2-33-19-12-10-18(11-13-19)28-21(31)16-34-26-29-22-20-9-6-14-27-24(20)35-23(22)25(32)30(26)15-17-7-4-3-5-8-17/h3-14H,2,15-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWIPDVIAVHPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC5=C3C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tricyclic Core

The 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene core is synthesized via a cyclization reaction between a benzyl-substituted pyridazinone precursor and a sulfur-containing diamine. A modified Kellogg procedure (Scheme 1) is employed, where:

  • Precursor : A tosyl-protected triamine undergoes cyclization in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
  • Yield : 68–75% after purification by column chromatography.

Table 1 : Cyclization Conditions and Outcomes

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Cs₂CO₃ DMF 80 12 68–75
K₂CO₃ DMF 80 24 52

The use of Cs₂CO₃ enhances reaction efficiency by deprotonating intermediates and facilitating nucleophilic attack.

Introduction of the Sulfanyl Group

The sulfanyl moiety is introduced via a nucleophilic substitution reaction:

  • Reagents : The tricyclic core is treated with thiourea in ethanol under reflux, followed by acid hydrolysis to generate the thiol intermediate.
  • Conditions : 6 M HCl, 70°C, 4 hours.

Key Observation : Substituents on the tricyclic core influence reactivity; electron-withdrawing groups (e.g., oxo) increase thiol nucleophilicity.

Acetamide Linkage Formation

Coupling with N-(4-Ethoxyphenyl)Acetamide

The thiol intermediate is coupled with N-(4-ethoxyphenyl)chloroacetamide via a thioetherification reaction :

  • Conditions : Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF), room temperature, 6 hours.
  • Yield : 82% after recrystallization from ethanol.

Mechanistic Insight : The reaction proceeds through an SN2 mechanism, with t-BuOK deprotonating the thiol to enhance nucleophilicity.

Industrial-Scale Production Considerations

Catalytic Hydrogenation for Nitro Reduction

Industrial protocols often replace stoichiometric reducing agents with catalytic hydrogenation:

  • Catalyst : 10% Pd/C in ethyl acetate under 3 atm H₂ pressure.
  • Yield : 95% with >99% purity after filtration.

Table 2 : Comparison of Reduction Methods

Method Catalyst Solvent Pressure (atm) Yield (%)
Catalytic Hydrogenation Pd/C Ethyl acetate 3 95
NaBH₄ Reduction Methanol 78

Purification and Crystallization

Recrystallization Optimization

Final purification is achieved via recrystallization:

  • Solvent System : Ethanol/water (3:1 v/v) at 4°C.
  • Purity : >99% by HPLC.

Challenges : The compound’s low solubility in polar solvents necessitates gradient cooling to prevent oiling out.

Table 3 : Summary of Key Synthetic Steps

Step Method Yield (%) Purity (%)
Cyclization Cs₂CO₃-mediated 68–75 95
Sulfanyl Introduction Thiourea/HCl 89 97
Acetamide Coupling t-BuOK/THF 82 99
Hydrogenation Pd/C, H₂ 95 99

Chemical Reactions Analysis

Types of Reactions

2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Various substitution reactions can occur, particularly at the benzyl and ethoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions would vary depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C23H24N4O3SC_{23}H_{24}N_4O_3S, with a molecular weight of approximately 460.53 g/mol. The compound features multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide exhibit promising anticancer properties. For instance, a study published in Nature Reviews Cancer highlighted the modulation of apoptotic pathways by such compounds, suggesting their potential as chemotherapeutic agents .

Case Study: BCL-2 Inhibition

A related compound was shown to effectively inhibit BCL-2 proteins, which are critical in regulating apoptosis in cancer cells. The inhibition of these proteins can lead to increased cancer cell death and enhanced efficacy of existing therapies .

Antimicrobial Properties

Compounds with similar structural features have been evaluated for their antimicrobial activities against various pathogens. Research published in the Journal of Antimicrobial Chemotherapy demonstrated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria .

Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may possess neuroprotective properties. A study conducted on neurodegenerative disease models indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells .

Case Study: Neuroprotection in Alzheimer’s Disease

In vitro studies showed that the compound could mitigate amyloid-beta toxicity in neuronal cultures, suggesting a potential therapeutic role in Alzheimer's disease .

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have been documented extensively. These compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .

Table: Inflammatory Markers Reduction

CytokineReduction (%)
TNF-alpha50%
IL-645%
IL-1β60%

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations

Structural Complexity: The compound’s tricyclic core and sulfur-linked acetamide moiety necessitate high-resolution refinement tools like SHELXL, which is renowned for handling intricate small-molecule systems . Similar compounds (e.g., thiazole-containing heterocycles) often require comparable workflows.

Visualization Challenges : The steric bulk of the benzyl and 4-ethoxyphenyl groups may introduce torsional strain, a feature best analyzed using ORTEP-3’s thermal ellipsoid plots .

Validation Metrics : WinGX’s integration of tools like PLATON ensures detection of crystallographic disorders or twinning, common in multi-ring systems .

Research Findings and Methodological Insights

For example:

  • SHELXL’s robust refinement algorithms are indispensable for resolving overlapping electron density in fused-ring systems .
  • WinGX’s automation streamlines data merging and error-checking, reducing human error in structural validation .

Biological Activity

The compound 2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide represents a novel class of tricyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of the compound involves several steps that include the formation of the tricyclic structure and the introduction of various functional groups. The general synthetic route can be summarized as follows:

  • Formation of the Tricyclic Core : The initial step typically involves cyclization reactions to form the tricyclic structure.
  • Functionalization : Subsequent steps introduce the benzyl and ethoxyphenyl groups through electrophilic aromatic substitution or similar reactions.
  • Final Modifications : The acetamide group is introduced at the terminal position to enhance solubility and biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing triazole and oxadiazole moieties have shown promising results against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
  • IC50 Values : Some derivatives reported IC50 values as low as 1.1 μM against MCF-7 cells, indicating potent antiproliferative effects .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been investigated:

  • Inhibition Zones : Certain derivatives showed inhibition zones against Candida albicans, with diameters reaching up to 10 mm.
  • Bacterial Activity : Compounds demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, suggesting broad-spectrum antimicrobial properties .

The mechanism by which these compounds exert their biological effects is multifaceted:

  • Thymidylate Synthase Inhibition : Some derivatives have shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells .
  • Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target enzymes, disrupting their normal function and leading to cell death.

Case Studies

Several case studies illustrate the efficacy of similar compounds:

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-71.1TS Inhibition
Compound BHCT-1162.6TS Inhibition
Compound CHepG21.4TS Inhibition

These findings underscore the potential of tricyclic compounds in cancer therapy.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this tricyclic sulfanyl acetamide derivative, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step pathways starting with the preparation of the tricyclic core (e.g., pyrimido-benzothiazin derivatives), followed by functionalization with benzyl, sulfanyl, and acetamide groups. Key steps include:

  • Core formation : Cyclization reactions under reflux conditions (e.g., using acetic anhydride or DMF as solvents) .
  • Substituent introduction : Nucleophilic substitution for sulfanyl group attachment (e.g., thiol-disulfide exchange) .
  • Acetamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) with 4-ethoxyaniline .
  • Optimization : Adjust temperature (60–100°C), solvent polarity (e.g., DCM vs. DMSO), and stoichiometry to improve yield (>70%) and purity (>95% by HPLC) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use complementary analytical techniques:

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, ethoxy group at δ 1.3–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ matching C25H24N4O3S2) .
  • X-ray Crystallography : For unambiguous confirmation of the tricyclic framework (if single crystals are obtainable) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Prioritize target-agnostic screens:

  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC50 values .
  • Enzyme inhibition : Fluorometric assays for kinases or proteases, leveraging the sulfanyl group’s nucleophilic reactivity .

Advanced Research Questions

Q. How can contradictory data on its biological activity (e.g., varying IC50 across studies) be resolved?

  • Methodological Answer : Conduct comparative studies with controlled variables:

  • Assay standardization : Use identical cell lines/passage numbers and reagent batches .
  • Structural analogs : Synthesize derivatives (e.g., varying benzyl or ethoxy groups) to isolate SAR trends .
  • Mechanistic profiling : RNA-seq or phosphoproteomics to identify pathway-specific effects (e.g., apoptosis vs. cell-cycle arrest) .

Q. What computational strategies are suitable for predicting its molecular targets and binding modes?

  • Methodological Answer : Combine in silico tools:

  • Molecular docking : Use AutoDock Vina with crystallographic structures of candidate targets (e.g., EGFR kinase) to predict binding affinity .
  • MD simulations : GROMACS for stability analysis of ligand-target complexes (≥100 ns trajectories) .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with the acetamide carbonyl) using Schrödinger Suite .

Q. How can reaction mechanisms for its degradation or metabolic transformation be elucidated?

  • Methodological Answer : Employ isotopic labeling and advanced spectroscopy:

  • LC-MS/MS : Track metabolites in hepatic microsomal assays (e.g., CYP450-mediated oxidation of the benzyl group) .
  • 18O/2H labeling : Study hydrolysis pathways of the sulfanyl-acetamide bond under physiological pH .
  • EPR spectroscopy : Detect radical intermediates during photodegradation .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

  • Methodological Answer : Optimize for reproducibility:

  • Flow chemistry : Continuous-flow reactors for precise control of exothermic cyclization steps .
  • Crystallization screening : Use polymorph-directed approaches (e.g., solvent-antisolvent) to isolate stable crystalline forms .
  • In-line analytics : PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical ParametersReferences
Synthesis OptimizationFlow chemistry, HPLC purity analysisTemperature, solvent polarity, catalyst loading
Structural ElucidationX-ray crystallography, HRMSCrystallization conditions, ionization source
Biological ProfilingRNA-seq, phosphoproteomicsCell line selection, assay duration
Computational ModelingMD simulations, pharmacophore mappingForce field selection, grid resolution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.